molecular formula C15H19NO2 B582867 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one CAS No. 144603-03-2

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No. B582867
M. Wt: 245.322
InChI Key: BVEAHUQFIHFGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, also known as BEHQ, is a synthetic compound that belongs to the family of quinolones. It has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is not well understood. However, it is believed to act as a modulator of ion channels and to interact with proteins and lipids in membranes.

Biochemical And Physiological Effects

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to interact with proteins and lipids in membranes, leading to changes in their structure and function.

Advantages And Limitations For Lab Experiments

The advantages of using 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one. One direction is the development of new synthetic methods for 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one and its derivatives. Another direction is the study of its potential as an anticancer agent and as a modulator of ion channels. Additionally, the study of its interactions with proteins and lipids in membranes could lead to a better understanding of membrane structure and function. Finally, the use of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties.

Synthesis Methods

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one can be synthesized by several methods, including the reaction of 3-butyl-4-hydroxyquinolin-2(1H)-one with ethyl iodide in the presence of a base, or the reaction of 3-butyl-4-chloroquinolin-2(1H)-one with ethyl hydroxide. The final product is obtained by recrystallization from an appropriate solvent.

Scientific Research Applications

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used in various scientific research fields, including biochemistry, pharmacology, and materials science. In biochemistry, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a fluorescent probe to study the interaction of proteins with lipids and membranes. In pharmacology, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been studied for its potential as an anticancer agent and as a modulator of ion channels. In materials science, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.

properties

IUPAC Name

3-butyl-1-ethyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEAHUQFIHFGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716130
Record name 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one

CAS RN

144603-03-2
Record name 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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